molecular formula C18H35NSn B2446268 1-ethyl-2-(tributylstannyl)-1H-pyrrole CAS No. 604787-80-6

1-ethyl-2-(tributylstannyl)-1H-pyrrole

Cat. No. B2446268
CAS RN: 604787-80-6
M. Wt: 384.195
InChI Key: PYQZITZMCLZURX-UHFFFAOYSA-N
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Description

“1-ethyl-2-(tributylstannyl)-1H-pyrrole” is a theoretical compound based on its name. It would be a pyrrole molecule, which is a five-membered aromatic ring with one nitrogen atom, substituted with an ethyl group at one position and a tributylstannyl group at another .


Molecular Structure Analysis

The molecular structure would consist of a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom. One of the carbon atoms in the ring would be substituted with an ethyl group (a two-carbon chain), and another carbon would be substituted with a tributylstannyl group (a tin atom bonded to three butyl groups) .


Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without specific studies on this compound. Pyrroles generally participate in electrophilic substitution reactions and can act as ligands in coordination compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Generally, pyrroles are polar due to the nitrogen atom, and the tributylstannyl group would likely make the compound significantly heavier and less volatile .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Carboethoxymethylation of Pyridines : Ethyl (tributylstannyl)acetate, closely related to 1-ethyl-2-(tributylstannyl)-1H-pyrrole, has been used for the carboethoxymethylation of acylpyridinium salts, producing dihydropyridines which are precursors for various N-heterocycles (Dhar & Gluchowski, 1994).
  • Stannylcupration of Heterosubstituted Esters : The compound demonstrates usefulness in the stannylcupration of γ-heterosubstituted acetylenic esters, providing a new route to 4-stannylated N- and O- heterocycles (Reginato et al., 1995).
  • Synthesis of Pyrrolinones : 4-Tributylstannyl-5-substituted-pyrrolin-2-ones, closely related to the subject compound, have been synthesized via tributylstannyl cyano cuprate addition to N-protected γ-amino acetylenic esters, showcasing regio- and stereoselectivity (Reginato et al., 1998).

Supramolecular Chemistry and Crystal Engineering

  • Pyrrole-2-Carboxylate Dimer : The self-assembly of pyrrole-2-carboxylates into hexagonal and grid supramolecular structures demonstrates the potential of pyrrole derivatives in crystal engineering (Yin & Li, 2006).

Polymer Chemistry

  • Electropolymerization of Pyrrole : Pyrrole derivatives have been used in electropolymerization studies, particularly in ionic liquids, highlighting their significance in enhancing polymerization rate and electrochemical capacity (Sekiguchi et al., 2002).

Catalysis

  • Catalytic Synthesis of Disubstituted Pyrroles : Research on direct synthesis of 2,5-disubstituted pyrroles using carbon-supported Pt catalysts emphasizes the role of pyrrole derivatives in heterogeneous catalysis (Siddiki et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Without more context or research, it’s difficult to predict .

Safety and Hazards

Organotin compounds, like the tributylstannyl group in this compound, can be toxic and are often harmful to the environment . Therefore, safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. Organotin compounds are often used in catalysis and materials science, so these could be potential areas of interest .

properties

IUPAC Name

tributyl-(1-ethylpyrrol-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h3-5H,2H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQZITZMCLZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2-(tributylstannyl)-1H-pyrrole

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